molecular formula C10H5BrClN3S B1523162 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole CAS No. 1094279-94-3

2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B1523162
CAS No.: 1094279-94-3
M. Wt: 314.59 g/mol
InChI Key: HLJNVHZYIKUAMG-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic aromatic compound characterized by the presence of bromine and chlorine atoms on its aromatic ring system. This compound belongs to the imidazo[2,1-b][1,3,4]thiadiazole class, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloroaniline with carbon disulfide and bromine in the presence of a base such as potassium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties. Research has explored its use in developing new therapeutic agents.

Medicine: Due to its biological activity, this compound is being investigated for its potential use in medical applications, such as the treatment of infections and cancer.

Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Comparison with Similar Compounds

  • 2-Bromo-4-chlorophenol

  • 2-Bromo-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole

  • 2-Chloro-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness: 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole stands out due to its unique combination of bromine and chlorine atoms on the aromatic ring, which contributes to its distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJNVHZYIKUAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 2
2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 3
2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole

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